Superior 5-HT1A Receptor Affinity
5-MeO-DMT displays the highest affinity for the human 5-HT1A receptor among a series of N-substituted 5-methoxytryptamines. In competitive radioligand binding assays using CHO-K1 cell membranes expressing cloned human receptors, the Ki of 5-MeO-DMT was measured at 2.57 ± 0.09 nM, which is significantly lower (indicating higher affinity) than for 5-MeO-DET (Ki = 4.93 ± 0.62 nM) and 5-MeO-DiPT (Ki = 15.8 ± 1.3 nM) [1]. This order of affinity (5-MeO-DMT > 5-MeO-DET > 5-MeO-DiPT) was confirmed in an independent study [2].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.57 ± 0.09 nM |
| Comparator Or Baseline | 5-MeO-DET (Ki = 4.93 ± 0.62 nM), 5-MeO-DiPT (Ki = 15.8 ± 1.3 nM) |
| Quantified Difference | ~1.9-fold higher affinity vs. 5-MeO-DET; ~6.1-fold higher affinity vs. 5-MeO-DiPT |
| Conditions | Human 5-HT1A receptor expressed in CHO-K1 cell membranes; radioligand binding assay |
Why This Matters
This pronounced difference in 5-HT1A affinity dictates that substituting with other 5-MeO analogs would require higher doses or altered pharmacodynamics, potentially compromising experimental outcomes in anxiety and depression models where 5-HT1A engagement is critical.
- [1] Puigseslloses P, Nadal-Gratacós N, Ketsela G, et al. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Mol Psychiatry. 2024;29:2346-2358. (Data from Table 1) View Source
- [2] Ketsela Albertí G. Structure-activity relationship of psychedelic N-substituted 5-MeO-tryptamines. Role of the serotonergic system in their hallucinogenic effects. IQS School of Engineering. 2023. View Source
